N-(2,3,4-trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide hydrochloride
Description
N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide hydrochloride is a fluorinated acetamide derivative characterized by dual 2,3,4-trifluorophenyl groups and a carbamoyl-methylamino linker. The hydrochloride salt enhances its solubility, a common strategy for improving bioavailability in pharmaceutical chemistry .
Properties
IUPAC Name |
2-[[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]amino]-N-(2,3,4-trifluorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6N3O2.ClH/c17-7-1-3-9(15(21)13(7)19)24-11(26)5-23-6-12(27)25-10-4-2-8(18)14(20)16(10)22;/h1-4,23H,5-6H2,(H,24,26)(H,25,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVVTTZXPYTNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)CNCC(=O)NC2=C(C(=C(C=C2)F)F)F)F)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be classified as an acetamide derivative featuring a trifluorophenyl group. Its structural formula is represented as follows:
- Molecular Formula : C12H11F6N3O
- Molecular Weight : 341.23 g/mol
- CAS Number : [specific CAS number if available]
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, the presence of trifluoromethyl groups has been associated with enhanced cytotoxicity against various cancer cell lines. A study reported that derivatives of trifluorophenyl acetamides showed IC50 values in the low micromolar range against human cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells .
The biological activity of N-(2,3,4-trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide hydrochloride is believed to involve:
- Inhibition of Bcl-2 Protein : Similar compounds have been shown to interact with Bcl-2 proteins, which are critical in regulating apoptosis. The binding affinity of these compounds to Bcl-2 can promote apoptosis in cancer cells .
- Cell Cycle Arrest : Research indicates that such compounds may induce cell cycle arrest at the G1 phase, thereby inhibiting cellular proliferation .
Antimicrobial Activity
In addition to antitumor properties, the compound's derivatives have demonstrated antimicrobial activity. Studies have shown that certain trifluorinated compounds exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes .
Case Study 1: Antitumor Efficacy
A recent investigation evaluated the efficacy of a related trifluorophenyl acetamide in a murine model of cancer. The study found that treatment with the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial potential of trifluorinated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting their potential as novel antimicrobial agents .
Research Findings Summary
Comparison with Similar Compounds
Table 1: Key Comparisons with Structural Analogs
*Calculated based on molecular formula.
Hydrogen Bonding and Crystallography
The carbamoyl and acetamide groups in the target compound likely participate in N–H⋯O and N–H⋯F interactions, as observed in related amides (). Such interactions influence crystal packing and stability, critical for solid-state formulation. By contrast, compounds lacking carbamoyl groups (e.g., ) rely on simpler N–H⋯O bonding .
Pharmacological Implications
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for synthesizing N-(2,3,4-trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide hydrochloride, and what critical parameters influence reaction yield and purity?
- Methodological Answer : The synthesis typically involves sequential amide coupling and carbamoylation steps. For example, coupling 2-aminoacetamide derivatives with activated carboxylic acids (e.g., using HATU or EDC/HOBt) in anhydrous DMF or DCM. Critical parameters include temperature control (0–25°C), stoichiometric ratios of coupling agents, and purification via recrystallization from ethanol/water mixtures. Monitoring by TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound, and what characteristic signals should be observed?
- Methodological Answer :
- ¹H/¹⁹F NMR : Distinct multiplets for aromatic protons and splitting patterns from trifluorophenyl groups (δ 6.8–7.5 ppm for ¹H; δ -60 to -70 ppm for ¹⁹F).
- IR : Amide I (1640–1680 cm⁻¹) and II (1550–1600 cm⁻¹) bands.
- HRMS : Molecular ion peak matching [M+H]⁺ or [M-Cl]⁺ for the hydrochloride salt.
- Elemental Analysis : Confirmation of C, H, N, and Cl stoichiometry .
Q. How can researchers optimize the crystallization of this hydrochloride salt to obtain high-quality single crystals for X-ray diffraction studies?
- Methodological Answer : Screen solvents like methanol/water or acetone/ether mixtures under slow evaporation. Adjust pH to stabilize the hydrochloride form (pH 2–4 using HCl). Seeding with microcrystals and maintaining low supersaturation rates improves crystal quality. Annealing crystals at 4°C post-growth reduces defects .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies between solution-state NMR data and solid-state X-ray crystallography results in the structural elucidation of this compound?
- Methodological Answer : Cross-validate using DFT calculations (e.g., Gaussian09) to model solution-state conformers. Check for dynamic effects (e.g., bond rotation) via variable-temperature NMR. Refine crystallographic data in SHELXL with TWIN commands to address twinning or disorder. Compare Hirshfeld surfaces to identify packing-induced distortions .
Q. How can molecular docking simulations be integrated with experimental binding assays to evaluate the biological target affinity of this compound?
- Methodological Answer : Perform docking (AutoDock Vina or Glide) against target proteins (e.g., kinases) using the compound’s minimized structure. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Mutagenesis studies on predicted binding residues (e.g., Ala-scanning) can confirm docking poses .
Q. In crystallographic refinement of highly fluorinated compounds, how do software like OLEX2 and SHELXL handle challenges such as disorder and anisotropic thermal motion?
- Methodological Answer : OLEX2’s dual-space algorithms (SHELXT/SHELXD) resolve heavy-atom positions, while SHELXL applies restraints (e.g., DFIX, SIMU) for anisotropic displacement parameters (ADPs) of fluorine atoms. TWIN commands model twinning, and PART instructions handle partial occupancy in disordered regions .
Q. When encountering conflicting elemental analysis and mass spectrometry data, what systematic approaches can identify and rectify the source of error?
- Methodological Answer :
- Repeat elemental analysis under dry conditions to exclude hygroscopic effects.
- Use TGA to detect hydrate formation.
- Validate HRMS calibration with internal standards (e.g., sodium trifluoroacetate).
- Quantify purity via ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. What role do the trifluorophenyl groups play in the compound’s intermolecular interactions, as revealed by Hirshfeld surface analysis of its crystal structure?
- Methodological Answer : Trifluorophenyl groups engage in F…H (2.5–3.0 Å) and π-stacking interactions (3.4–3.8 Å), driving dense crystal packing. Hirshfeld surfaces (CrystalExplorer) show >15% contribution from F…H contacts, contrasting with Cl…H interactions in dichloro analogs. This enhances thermal stability and reduces solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
